

Commercial Suppliers and Technical Guide for Fmoc-3-Me-Glu(OtBu)-OH

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Compound of Interest

Compound Name: Fmoc-3-Me-Glu(OtBu)-OH

Cat. No.: B12960324

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For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the synthesis of novel peptides. This guide provides an in-depth overview of the commercial availability of **Fmoc-3-Me-Glu(OtBu)-OH**, a specialized amino acid derivative crucial for peptide synthesis.

Commercial Availability

Fmoc-3-Me-Glu(OtBu)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). While a niche reagent, it is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this compound and a closely related analogue.

Supplier	Compound Name	CAS Number	Purity	Available Quantities & Price
MedChemExpress	Fmoc-3-Me-Glu(OtBu)-OH	1429504-34-6	Information available on the product data sheet. [1]	Pricing and quantities are available on the company's website.
Sigma-Aldrich (Novabiochem®)	Fmoc-N-Me-Glu(OtBu)-OH*	200616-40-6	≥98% (TLC), ≥98.0% (HPLC)	250 mg (\$94.50)

Note: Data for Sigma-Aldrich is for Fmoc-N-Me-Glu(OtBu)-OH, a structurally similar N-methylated derivative.

Core Applications in Peptide Synthesis

Fmoc-3-Me-Glu(OtBu)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group of the amino acid, which can be removed under basic conditions. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of the glutamic acid residue and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This orthogonal protection scheme allows for the precise and sequential addition of amino acids to a growing peptide chain.^{[2][3]}

The methyl group at the 3-position of the glutamic acid residue introduces conformational constraints and can influence the peptide's secondary structure and biological activity. Such modifications are of significant interest in drug discovery for developing peptides with enhanced stability, receptor affinity, and selectivity.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for **Fmoc-3-Me-Glu(OtBu)-OH** is not provided by suppliers, the following is a general and widely accepted methodology for incorporating Fmoc-protected amino acids into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

- Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
- Fmoc-protected amino acids (including **Fmoc-3-Me-Glu(OtBu)-OH**)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF

- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: DMF, DCM, Isopropanol (IPA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

Methodology:

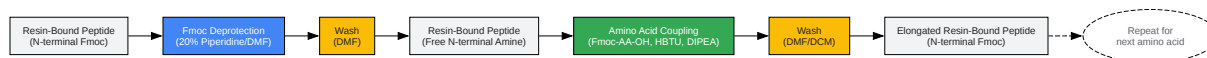
- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.[\[4\]](#)
- Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF. [\[5\]](#)
- Amino Acid Coupling: The **Fmoc-3-Me-Glu(OtBu)-OH** (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.[\[6\]](#)
- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed by treatment with a

cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours.

- **Peptide Precipitation and Purification:** The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc solid-phase peptide synthesis.



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Fmoc Solid-Phase Peptide Synthesis Cycle

This technical guide provides a starting point for researchers interested in utilizing **Fmoc-3-Me-Glu(OtBu)-OH**. For the most accurate and up-to-date information on product specifications, availability, and pricing, it is recommended to visit the suppliers' websites directly.

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